2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol
Overview
Description
2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol is a chemical compound with the molecular formula C7H16S5 and a molecular weight of 260.53 g/mol . It is characterized by the presence of multiple thiol groups, which are known for their reactivity and ability to form strong bonds with metals. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol typically involves the reaction of 1,3-dichloropropane with sodium hydrosulfide, followed by the addition of 2-mercaptoethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the thiol groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiol groups in the compound are particularly reactive and can participate in the formation of disulfide bonds through oxidation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of disulfides, while reduction reactions may yield the corresponding thiol derivatives .
Scientific Research Applications
2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules and as a ligand in coordination chemistry . In biology, the compound is used in the study of protein structure and function, particularly in the formation and breaking of disulfide bonds . Industrially, it is used in the production of polymers and other materials that require the incorporation of thiol groups .
Mechanism of Action
The mechanism of action of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol involves its ability to form strong bonds with metals and other molecules through its thiol groups. These interactions can lead to the stabilization of metal complexes and the formation of disulfide bonds in proteins . The molecular targets of the compound include metal ions and cysteine residues in proteins, which are critical for the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol include other thiol-containing molecules such as 1,2-ethanedithiol and 1,3-propanedithiol . These compounds share similar chemical properties due to the presence of thiol groups, but they differ in their molecular structures and reactivity.
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which includes multiple thiol groups attached to a central carbon backbone. This structure allows for greater reactivity and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,3-bis(2-sulfanylethylsulfanyl)propane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S5/c8-1-3-11-6-7(5-10)12-4-2-9/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQYYYUSUCFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(CS)SCCS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888943 | |
Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131538-00-6 | |
Record name | 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131538-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanethiol, 2,3-bis((2-mercaptoethyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131538006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanethiol, 2,3-bis[(2-mercaptoethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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